5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide

Catalog No.
S727313
CAS No.
33288-71-0
M.F
C14H16N4O3S
M. Wt
320.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-...

CAS Number

33288-71-0

Product Name

5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide

IUPAC Name

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

InChI

InChI=1S/C14H16N4O3S/c1-10-8-18-13(9-17-10)14(19)16-7-6-11-2-4-12(5-3-11)22(15,20)21/h2-5,8-9H,6-7H2,1H3,(H,16,19)(H2,15,20,21)

InChI Key

IMEZLHZLIANIAS-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Synonyms

Glipizide Related Compound A N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-methyl-2-pyrazinecarboxamide; 4-[2-(5-Methylpyrazinyl-2-carboxamido)ethyl]benzenesulfonamide; 5-Methyl-N-(p-sulfamoylphenethyl)pyrazinecarboxamide;

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Identification and Characterization:

5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, also known as Glipizide Impurity A or Glipizide Related Compound A, is a chemical compound with the formula C14H16N4O3S and CAS number 33288-71-0. It is listed as an impurity in the drug Glipizide, an oral medication used to treat type 2 diabetes [].

Potential Application in Glipizide Research:

The presence of 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide as an impurity in Glipizide necessitates its study for potential effects on the drug's efficacy and safety. Research may involve:

  • Characterizing the formation and degradation pathways of the impurity: Understanding how the impurity forms and degrades during the production, storage, and administration of Glipizide can help develop strategies to minimize its presence and ensure consistent drug quality [].
  • Evaluating the potential impact of the impurity on Glipizide's pharmacological activity: In vitro and in vivo studies can investigate whether the impurity interacts with the same targets as Glipizide or has any independent effects, potentially affecting the drug's therapeutic response [].
  • Assessing the potential safety concerns: Toxicological studies can evaluate the potential for the impurity to cause adverse effects, informing decisions about acceptable impurity levels and ensuring the safety profile of Glipizide.

5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, with the molecular formula C14H16N4O3S and CAS number 33288-71-0, is a synthetic organic compound primarily recognized as an impurity in the diabetes medication Glipizide. This compound is also referred to as Glipizide Impurity A or Glipizide Related Compound A. Its structure features a pyrazine ring, a carboxamide group, and a sulfamoyl phenyl moiety, indicating potential for hydrogen bonding and influencing its solubility and interactions in biological systems .

The chemical reactivity of 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide can be understood through its functional groups:

  • Amide Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, producing the corresponding carboxylic acid and amine.
  • Sulfonamide Formation: The sulfamoyl group can participate in nucleophilic substitution reactions, making it a potential candidate for further derivatization in synthetic chemistry.
  • Reductive Reactions: The presence of the pyrazine ring may allow for reduction reactions, which can alter its pharmacological properties.

The synthesis of 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide typically occurs during the manufacturing process of Glipizide. Key steps may include:

  • Formation of the Pyrazine Ring: This can involve cyclization reactions starting from appropriate precursors.
  • Introduction of the Sulfamoyl Group: This is usually achieved through sulfonation reactions involving phenolic compounds.
  • Carboxamide Formation: The final step often includes amidation of carboxylic acids with amines.

These synthetic pathways are crucial for understanding its formation as an impurity and ensuring the quality of pharmaceutical products .

The primary application of 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide lies within pharmaceutical research, particularly concerning quality control in drug manufacturing. Its presence as an impurity necessitates rigorous testing to ensure that it does not adversely affect the therapeutic efficacy or safety of Glipizide.

Interaction studies involving 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide focus on its effects on the pharmacokinetics and pharmacodynamics of Glipizide. Investigations may include:

  • Binding Affinity: Assessing how this compound interacts with target enzymes or receptors.
  • Metabolic Pathways: Understanding how it influences metabolic pathways related to glucose regulation.
  • Toxicological Assessments: Evaluating any potential health hazards associated with exposure to this impurity.

Such studies are essential for ensuring that impurities do not compromise drug safety .

Several compounds share structural similarities with 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, particularly within the class of sulfonylureas and related derivatives. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
GlipizideSulfonylurea with a similar pyrazine corePrimary therapeutic agent for type 2 diabetes
GliclazideContains a similar sulfonyl moietyDifferent pharmacokinetic profile
GlyburideAnother sulfonylurea derivativeHigher potency compared to Glipizide

These compounds highlight the uniqueness of 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide as an impurity rather than a primary therapeutic agent, emphasizing its role in pharmaceutical quality control rather than direct therapeutic applications .

XLogP3

-0.5

UNII

EBQ9973HL9

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

33288-71-0

Wikipedia

5-methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide

Dates

Last modified: 09-18-2023

Explore Compound Types